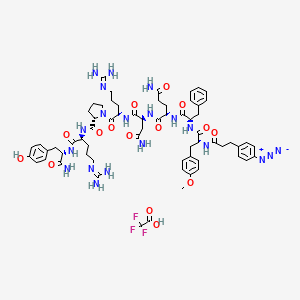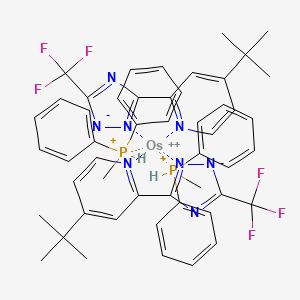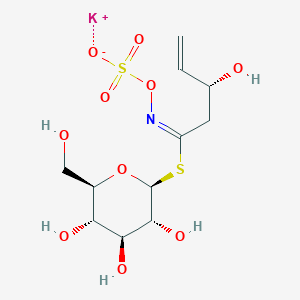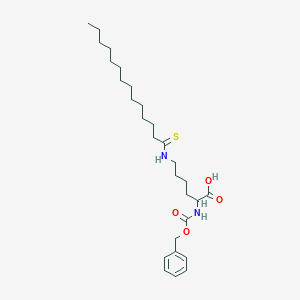![molecular formula C56H74CuN12 B1496383 copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine CAS No. 61113-98-2](/img/structure/B1496383.png)
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine, also known by its chemical name with the molecular formula C56H74CuN12 , is a complex organic compound that contains copper as a central atom. This compound has a molecular weight of 978.8 g/mol. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves multiple steps, including the coordination of copper with organic ligands. The reaction typically starts with the preparation of the organic ligands, followed by the introduction of copper salts under controlled conditions. The reaction conditions often include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvents: Common solvents used include ethanol, methanol, or acetonitrile.
Catalysts: In some cases, catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can revert the oxidized forms back to the original state.
Substitution: The organic ligands in this compound can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and substituted organic ligands.
科学的研究の応用
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine involves its interaction with molecular targets such as enzymes and receptors. The copper center plays a crucial role in mediating these interactions. The compound can bind to specific sites on enzymes, altering their activity and leading to various biological effects. The pathways involved include:
類似化合物との比較
Similar Compounds
Dtxsid60746079: A similar compound with a slightly different organic ligand structure.
Dtxsid60746080: Another copper complex with different coordination geometry.
Uniqueness
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine is unique due to its specific ligand structure and coordination environment, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific reactivity patterns, making it valuable for various applications .
特性
CAS番号 |
61113-98-2 |
|---|---|
分子式 |
C56H74CuN12 |
分子量 |
978.8 g/mol |
IUPAC名 |
copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C56H74N12.Cu/c1-53(2,3)29-21-33-41(37(25-29)65(13)14)49-57-45(33)61-50-42-34(22-30(54(4,5)6)26-38(42)66(15)16)47(58-50)63-52-44-36(24-32(56(10,11)12)28-40(44)68(19)20)48(60-52)64-51-43-35(46(59-51)62-49)23-31(55(7,8)9)27-39(43)67(17)18;/h21-28,57,60-64H,1-20H3;/q-2;+2 |
InChIキー |
LXFJVLYDPUEWFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2] |
正規SMILES |
CC(C)(C)C1=CC2=C3NC(=C2C(=C1)N(C)C)NC4=C5C=C(C=C(C5=C([N-]4)NC6=C7C=C(C=C(C7=C(N6)NC8=C9C=C(C=C(C9=C(N3)[N-]8)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C)N(C)C)C(C)(C)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


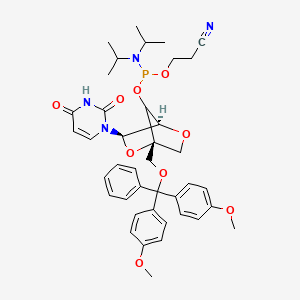
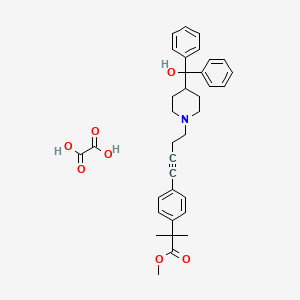
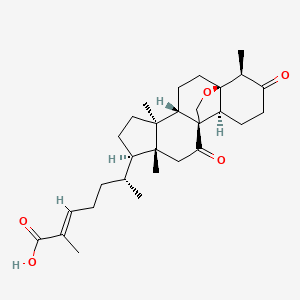
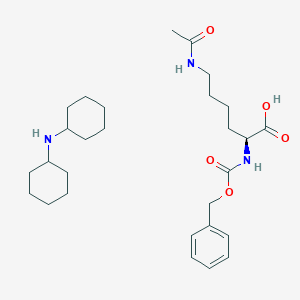
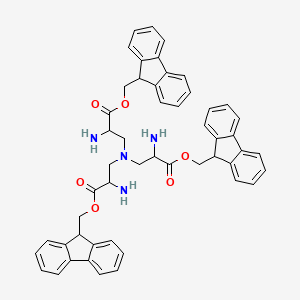
![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)

![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
![7-hydroxy-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1496319.png)

